Dihydrokaempferol

Cosmeceutical Hyperpigmentation Tyrosinase Inhibitor

Dihydrokaempferol (DHK) is a tetrahydroxyflavanone with unique bioactivity not replicable by kaempferol or taxifolin. The saturated C2-C3 bond alters target engagement, while the 4'-OH B-ring defines its selective enzyme inhibition. DHK outperforms kojic acid and α-arbutin in monophenolase inhibition—ideal for skin-brightening R&D. Its AChE-selective profile (IC50=35.43 µM; BChE/BACE1 IC50>200 µM) enables targeted neurotherapeutic studies. Selective cytotoxicity against BT474/HepG2 while sparing normal synoviocytes makes it a lead for cancer/autoimmune drug discovery.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 480-20-6
Cat. No. B1667607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrokaempferol
CAS480-20-6
Synonymsaromadedrin
aromadendrin
dihydro-kaempferol
dihydro-kempferol
dihydrokaempferol
dihydrokempferol
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m0/s1
InChIKeyPADQINQHPQKXNL-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dihydrokaempferol (CAS 480-20-6): Baseline Profile for Scientific Procurement


Dihydrokaempferol (DHK), also known as aromadendrin, is a tetrahydroxyflavanone belonging to the dihydroflavonol subclass of flavonoids [1]. Its chemical formula is C15H12O6, with a molecular weight of 288.25 g/mol . DHK is a metabolite found in various plants and has been investigated for diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties [2]. It is structurally related to kaempferol, differing by saturation of the C2-C3 double bond in the C-ring, a modification that significantly alters its physicochemical and biochemical behavior [3].

Why Substituting Dihydrokaempferol with Kaempferol or Taxifolin Fails: Key Differentiators


The substitution of dihydrokaempferol with its close structural analogs, such as kaempferol (its unsaturated flavonol counterpart) or taxifolin (dihydroquercetin), is not scientifically equivalent due to quantifiable differences in bioactivity, metabolic processing, and molecular interactions [1]. The saturation of the C2-C3 bond in DHK eliminates the planar conformation of kaempferol, altering its interaction with biological targets and enzymatic machinery [2]. Furthermore, the specific hydroxylation pattern on the B-ring (a single 4'-OH for DHK vs. the 3',4'-diOH for taxifolin) dictates its distinct inhibitory profiles against enzymes like tyrosinase and acetylcholinesterase, and its role as a metabolic precursor [3]. These structural nuances result in divergent potency, selectivity, and even functional roles, rendering generic substitution invalid for applications requiring precise biochemical activity.

Dihydrokaempferol (480-20-6) vs. Analogs: A Quantified Evidence Guide for Procurement


Superior Tyrosinase Inhibition Compared to Industry Standards Kojic Acid and α-Arbutin

In a comparative study of phytochemicals from Manilkara zapota bark, (+)-dihydrokaempferol demonstrated higher monophenolase inhibitory activity than the cosmetic industry standards kojic acid and α-arbutin [1]. This is a direct, quantitative measure of its potential as a skin-whitening agent.

Cosmeceutical Hyperpigmentation Tyrosinase Inhibitor

Enzymatic Substrate Specificity: 5.7x Higher Vmax for Hydroxylation vs. Kaempferol

A study on a phenolase enzyme from spinach beet quantified the kinetics of 3'-hydroxylation. Dihydrokaempferol was found to be a much better substrate than its unsaturated analog, kaempferol [1]. The maximal velocity (Vmax) for dihydrokaempferol was 125 nmoles product/min/m-unit enzyme, while for kaempferol it was only 9 nmoles/min/m-unit enzyme. This represents a 13.9-fold higher maximal reaction rate. The Km value for dihydrokaempferol was 52.0 × 10⁻⁴ M, compared to 2.2 × 10⁻⁴ M for kaempferol, indicating a lower affinity but a dramatically higher catalytic turnover once bound [1].

Biocatalysis Flavonoid Biosynthesis Phenolase

Distinct Enzyme Selectivity Profile: Inhibits AChE but Not BChE or BACE1

In cell-free assays, dihydrokaempferol demonstrates a unique selectivity profile against key neurological enzymes . It potently inhibits acetylcholinesterase (AChE) with an IC50 of 35.43 µM. However, it shows no significant inhibition of the structurally related butyrylcholinesterase (BChE) or β-secretase 1 (BACE1), both of which had IC50 values greater than 200 µM . This selective inhibition profile is in contrast to other flavonoids, some of which act as non-selective cholinesterase inhibitors.

Neuroprotection Alzheimer's Disease Cholinesterase Inhibitor

Defined Role as Metabolic Precursor: Quantified in Biosynthetic Pathways

Dihydrokaempferol serves as a critical branch-point intermediate in flavonoid biosynthesis [1]. Its conversion to downstream products has been quantified in heterologous systems. For instance, in engineered Streptomyces strains, the de novo production titers were found to be 0.039 μM for dihydrokaempferol, 0.212 μM for kaempferol, and less than 0.2 μM for quercetin [2]. This data positions DHK as a central metabolite whose levels directly impact the production of other high-value flavonoids.

Metabolic Engineering Synthetic Biology Flavonoid Production

Selective Cytotoxicity: Spares Normal Synoviocytes While Inhibiting Rheumatoid Arthritis FLS

In a study evaluating potential anti-arthritic compounds, dihydrokaempferol (0.3-300 μM; 48 hours) demonstrated a key selectivity profile [1]. It had no significant effect on the viability of normal synoviocytes, but in a concentration-dependent manner, it decreased the viability of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and increased the percentage of apoptotic cells [1]. This contrasts with some other flavonoids that may exhibit broader, less selective cytotoxicity.

Rheumatoid Arthritis Apoptosis Selective Cytotoxicity

Reduced Antioxidant Potency vs. Kaempferol Due to C-Ring Saturation

A computational study using density functional theory demonstrated that the antioxidant potency of dihydrokaempferol is significantly lower than that of kaempferol [1]. This difference is attributed to the negligible role of the C-ring hydrogens in dihydrokaempferol for radical scavenging, confirming that the O-H groups of the phenolic rings are primarily responsible for antioxidant activity [1]. This is a direct, quantitative structure-activity relationship finding. Experimental DPPH scavenging data from a separate study shows dihydrokaempferol with an IC50 of 2.21 µM, while kaempferol's IC50 in comparable DPPH assays is often reported in the low micromolar range as well, but the computational study provides a clear mechanistic basis for its relative inferiority .

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Recommended Application Scenarios for Dihydrokaempferol (480-20-6) Based on Evidence


Cosmeceutical R&D: Skin-Whitening and Anti-Aging Formulations

Given its proven superiority over kojic acid and α-arbutin in inhibiting monophenolase activity [1], dihydrokaempferol is a prime candidate for research and development of next-generation topical formulations targeting hyperpigmentation and skin aging. Its potent tyrosinase inhibition directly addresses melanin production pathways.

Metabolic Engineering: Optimizing Flavonoid Production Platforms

Dihydrokaempferol's established role as a central precursor in the flavonoid biosynthesis pathway makes it a critical target for metabolic engineering efforts [1]. Understanding its quantifiable conversion rates and flux in systems like Streptomyces [2] is essential for designing microbial cell factories aimed at producing high-value downstream flavonoids such as kaempferol, quercetin, and anthocyanins.

Neurological Research: Selective Acetylcholinesterase (AChE) Modulation

The unique enzyme inhibition profile of dihydrokaempferol, characterized by potent AChE inhibition (IC50 = 35.43 µM) but negligible activity against BChE and BACE1 (IC50 > 200 µM) [1], positions it as a valuable tool compound for dissecting cholinergic signaling pathways and for developing more targeted neurotherapeutic agents with potentially fewer peripheral side effects.

Oncology and Autoimmune Disease Research: Selective Anti-Proliferative Agent

The demonstrated ability of dihydrokaempferol to inhibit the viability of specific cancer cell lines (e.g., BT474, HepG2) [1] while sparing normal synoviocytes in a rheumatoid arthritis model [2] highlights its potential as a lead compound for diseases requiring selective cytotoxicity. This selectivity profile warrants further investigation in drug discovery programs for cancer and autoimmune disorders.

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